Propanediamide, 2-(hydroxyimino)-N,N'-diphenyl-

Description

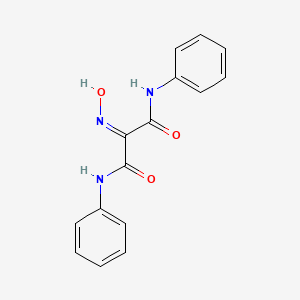

Propanediamide, 2-(hydroxyimino)-N,N'-diphenyl- (CAS 65050-91-1) is a diamide derivative with the molecular formula C₁₆H₁₆N₂O₃ and a molecular weight of 284.31 g/mol . Its structure features a central propanediamide backbone substituted with a hydroxyimino (–NOH) group at the 2-position and two phenyl groups attached to the nitrogen atoms. Key synonyms include CRL 40,438 and N-hydroxy-2-methyl-N',N'-diphenylpropanediamide. The hydroxyimino group confers hydrogen-bonding capabilities, influencing its reactivity and physical properties, such as polarity and solubility in polar solvents .

Properties

CAS No. |

91731-71-4 |

|---|---|

Molecular Formula |

C15H13N3O3 |

Molecular Weight |

283.28 g/mol |

IUPAC Name |

2-hydroxyimino-N,N'-diphenylpropanediamide |

InChI |

InChI=1S/C15H13N3O3/c19-14(16-11-7-3-1-4-8-11)13(18-21)15(20)17-12-9-5-2-6-10-12/h1-10,21H,(H,16,19)(H,17,20) |

InChI Key |

ZTLJDBYKVQYJCB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C(=NO)C(=O)NC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanediamide, 2-(hydroxyimino)-N,N’-diphenyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of benzoyl chloride with hydroxylamine to form benzohydroxamic acid, which is then reacted with phosgene to yield the desired compound. The reaction conditions often require an inert atmosphere, such as nitrogen, and temperatures ranging from 0°C to 50°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher efficiency and yield. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Propanediamide, 2-(hydroxyimino)-N,N’-diphenyl- undergoes various chemical reactions, including:

Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

Reduction: Reduction of the hydroxyimino group can yield amine derivatives.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Reagents such as nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are commonly employed.

Major Products

The major products formed from these reactions include nitroso, nitro, amine, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Propanediamide, 2-(hydroxyimino)-N,N’-diphenyl- has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Propanediamide, 2-(hydroxyimino)-N,N’-diphenyl- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. This compound may also modulate signaling pathways by interacting with specific receptors, leading to various biological effects.

Comparison with Similar Compounds

Propanediamide, 2,2-dichloro-N,N'-diphenyl- (CAS 103726-36-9)

- Molecular Formula : C₁₅H₁₂Cl₂N₂O₂

- Molecular Weight : 323.18 g/mol

- Key Differences: Replaces the hydroxyimino group with two chlorine atoms at the 2-position. The dichloro substitution increases lipophilicity, reducing water solubility compared to the hydroxyimino analog. Likely exhibits different reactivity, favoring electrophilic substitution over hydrogen-bond-mediated interactions .

Propanamide, 2-methyl-N,N-diphenyl

- Molecular Formula: C₁₆H₁₇NO

- Molecular Weight : 239.13 g/mol

- Key Differences: Lacks the hydroxyimino group and one amide nitrogen, simplifying the structure to a monoamide. Lower molecular weight and reduced polarity may improve solubility in non-polar solvents .

Propanediamide, 2-[[(4-diethylamino)-2-ethylphenyl]imino]-N,N'-diphenyl-

- Molecular Formula: Not explicitly stated (estimated C₂₇H₃₂N₄O₂).

- Key Differences: Substitutes hydroxyimino with a diethylamino-ethylphenylimino group. The diethylamino group introduces strong electron-donating effects, enhancing solubility in organic solvents. Potential for enhanced biological activity due to the tertiary amine moiety .

N-(3,4-dichlorophenyl) propanamide (Propanil)

- Molecular Formula: C₉H₉Cl₂NO

- Molecular Weight : 218.08 g/mol

- Key Differences: A monoamide herbicide with dichlorophenyl substitution. Lacks the diamide backbone and hydroxyimino group, resulting in distinct bioactivity (herbicidal vs. unknown for the target compound). Higher volatility due to simpler structure .

Structural and Functional Analysis

Hydrogen Bonding and Stability

- The hydroxyimino group in the target compound enables O–H⋯N hydrogen bonding, as observed in similar hydroxamic acids (e.g., ). This stabilizes crystal packing and may enhance thermal stability.

- In contrast, dichloro or methyl analogs rely on weaker van der Waals interactions, reducing melting points .

Biological Activity

Propanediamide, 2-(hydroxyimino)-N,N'-diphenyl- (commonly referred to as compound 1) is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the biological activity of this compound, including its antibacterial properties, enzymatic effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for Propanediamide, 2-(hydroxyimino)-N,N'-diphenyl- is . Its structure includes a hydroxylamine moiety, which is significant for its biological interactions. The presence of the diphenyl group is thought to enhance its lipophilicity and bioactivity.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of Propanediamide, 2-(hydroxyimino)-N,N'-diphenyl- against various bacterial strains. The following table summarizes its activity against selected bacteria:

| Bacterial Strain | Inhibition Zone (mm) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 20+ | Highly Active |

| E. coli | 10-20 | Moderately Active |

| Pseudomonas aeruginosa | 5-10 | Slightly Active |

| Streptococcus spp. | 20+ | Highly Active |

The results indicate that compound 1 exhibits significant antibacterial activity, particularly against Staphylococcus aureus and Streptococcus species, while showing moderate effects on E. coli and slight activity against Pseudomonas aeruginosa. The presence of the hydroxylamine group likely contributes to its mechanism of action by interfering with bacterial cell wall synthesis or function .

Enzymatic Activity

In addition to its antibacterial properties, Propanediamide, 2-(hydroxyimino)-N,N'-diphenyl- has been investigated for its effects on various enzymes. Notably, studies have focused on its interaction with ureas, an enzyme involved in nitrogen metabolism. The compound has shown potential as an inhibitor of ureas, which can lead to implications in treating conditions related to urea metabolism .

Case Studies and Research Findings

Several research studies have documented the biological activity of Propanediamide, 2-(hydroxyimino)-N,N'-diphenyl-. For instance:

- A study conducted by Portela-Cubillo et al. explored the synthesis and biological evaluation of various derivatives of hydroxylamine compounds. They found that modifications to the structure significantly impacted antibacterial potency and enzymatic inhibition .

- Another investigation assessed the compound's role in modulating enzyme activity related to metabolic pathways in bacteria. The findings suggested that the compound could serve as a lead structure for developing new antimicrobial agents .

- A patent application highlighted methods for stabilizing hydroxylamine-containing solutions, indicating the commercial potential and relevance of such compounds in pharmaceutical formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.